Prolixin

Catalog No.
S528199
CAS No.
146-56-5
M.F
C22H27ClF3N3OS
M. Wt
474.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prolixin

CAS Number

146-56-5

Product Name

Prolixin

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride

Molecular Formula

C22H27ClF3N3OS

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H

InChI Key

CUXQPMGPJPHNFO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble to 38mg/mL in DMSO

Synonyms

4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride;Anatensol;Dapotum;Flufenazin;Tensofin;Permitil hydrochloride;Prolinate;Prolixin;Siqualone;Squibb 4918;Trancin;Valamina;Fluphenazine Decanoate EP Impurity B DiHCl

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl

The exact mass of the compound Fluphenazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 38mg/mL in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fluphenazine Dihydrochloride (CAS 146-56-5), the salt form of the potent phenothiazine antipsychotic fluphenazine, is a well-established antagonist of dopamine D1 and D2 receptors.[1][2][3] Its primary procurement differentiator lies in its physicochemical properties as a hydrochloride salt, which confers high aqueous solubility.[1][4] This characteristic makes it suitable for oral and short-acting intramuscular formulations, distinguishing it from its long-acting ester-based analogs used for chronic maintenance therapy.[5][6][7]

Substituting Fluphenazine Dihydrochloride with its long-acting ester forms, such as Fluphenazine Decanoate, is inappropriate for applications requiring rapid onset or aqueous-based formulations. The dihydrochloride salt is a water-soluble powder intended for oral solutions, tablets, or immediate-acting injections, whereas the decanoate is an oily liquid, practically insoluble in water, formulated in a sesame oil vehicle for slow-release depot injections.[4][8][9][10] This fundamental difference in physical state and solubility dictates entirely separate use cases: acute management versus long-term maintenance, making them non-interchangeable from a formulation, pharmacokinetic, and procurement standpoint.[6][11]

Aqueous Solubility: Enabling Aqueous Formulations Not Possible with Ester Prodrugs

Fluphenazine Dihydrochloride is freely soluble in water, a critical property for preparing aqueous solutions for injections or oral liquid dosage forms.[1][4] In stark contrast, Fluphenazine Decanoate, the long-acting ester, is classified as practically insoluble in water, requiring formulation in a vegetable oil vehicle for parenteral administration.[4][10][12] This makes the dihydrochloride salt the only viable choice for aqueous-based systems.

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble / Soluble (90 mg/mL)[1][4]
Comparator Or BaselineFluphenazine Decanoate: Practically insoluble[4][10]
Quantified DifferenceQualitatively opposite solubility profiles, enabling completely different formulation types.
ConditionsStandard solubility definitions per pharmacopeias.

This solubility difference is the primary driver for procurement, as it dictates whether the compound can be used in aqueous solutions for research, oral liquids, or rapid-acting injections.

Pharmacokinetic Profile: Rapid Onset of Action for Acute Experimental or Clinical Control

The pharmacokinetic profile of Fluphenazine Dihydrochloride is defined by its rapid onset and short duration, making it suitable for acute applications. Following oral or IM administration, its effects typically begin within 1 hour and last for 6-8 hours.[6] This is a direct contrast to Fluphenazine Decanoate, a depot formulation, where the onset of action is delayed to 24-72 hours post-injection, with effects lasting for several weeks.[6][12] The plasma elimination half-life of the dihydrochloride is approximately 15 hours, whereas the decanoate's half-life can extend to 7-10 days.[6][11]

Evidence DimensionOnset of Action (IM)
Target Compound DataWithin 1 hour[6]
Comparator Or BaselineFluphenazine Decanoate: 24 to 72 hours[6][12]
Quantified Difference>24x faster onset of action
ConditionsIntramuscular (IM) administration in human subjects.

For research or clinical scenarios requiring rapid effect and daily dose control, the dihydrochloride is the necessary choice; the decanoate is explicitly designed to avoid this profile.

Potency Benchmark: High-Affinity Dopamine D2 Receptor Antagonism vs. Other Antipsychotics

Fluphenazine is classified as a high-potency antipsychotic due to its strong binding affinity for the dopamine D2 receptor.[5] While direct Ki value comparisons vary by assay, its potency is significantly higher than low-potency phenothiazines like chlorpromazine, meaning a much lower dose is required to achieve the same D2 receptor occupancy.[13][14] It exhibits D2 receptor affinity comparable to other high-potency typical antipsychotics such as haloperidol, establishing it as a benchmark compound for in-vitro and in-vivo studies of D2 antagonism.[13]

Evidence DimensionRelative Potency (Dopamine D2 Receptor Blockade)
Target Compound DataHigh Potency (approx. 40x more potent than Chlorpromazine)[14]
Comparator Or BaselineChlorpromazine: Low Potency Benchmark. Haloperidol: High Potency Benchmark.
Quantified DifferenceRequires significantly lower concentrations for equivalent D2 receptor blockade compared to low-potency agents.
ConditionsIn-vitro receptor binding assays and clinical dose equivalents.

Researchers requiring a potent, well-characterized, and water-soluble phenothiazine-class D2 antagonist for screening or mechanistic studies would select Fluphenazine Dihydrochloride over lower-potency or less soluble alternatives.

In Vitro Pharmacology: Water-Soluble D2 Antagonist Standard

Due to its high aqueous solubility and well-characterized high-potency D2 antagonism, Fluphenazine Dihydrochloride is an appropriate choice as a reference standard in competitive binding assays, cell-based functional screens, and other in-vitro systems requiring a soluble phenothiazine-class antagonist.[1][4]

Neuropharmacology Research: Acute In Vivo Studies

For animal studies requiring rapid and transient blockade of dopamine D2 receptors, the dihydrochloride salt is the correct form. Its fast onset and relatively short half-life allow for precise temporal control over receptor antagonism, which is not achievable with the long-acting decanoate ester.[6]

Formulation Development: Aqueous-Based Oral and Injectable Prototypes

In the development of novel oral liquid or immediate-release parenteral formulations, the high water solubility of Fluphenazine Dihydrochloride provides a critical advantage in processability and handling over the insoluble free base or oily ester forms.[4][15]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Grams-Kilos

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

473.1515458 Da

Monoisotopic Mass

473.1515458 Da

Heavy Atom Count

31

Appearance

White to Off-White Solid

Melting Point

235-237 °C

Storage

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years).

UNII

ZOU145W1XL

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.69%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (15.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (15.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (73.85%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (15.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (15.38%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (15.38%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents; Phenothiazines

Pharmacology

Fluphenazine Hydrochloride is the hydrochloride salt of fluphenazine, a phenothiazine with antipsychotic activity and potential antineoplastic activity. Fluphenazine blocks postsynaptic dopamine D2 receptors in the limbic system, cortical system and basal ganglia, resulting in a reduction of schizophrenia-associated hallucinations and delusions. In addition, as a serotonin antagonist, this agent may inhibit lymphocyte and myeloma cell proliferation by blocking 5-hydroxytrptamine type 1B (5-HT type 1B) receptors for serotonin.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

146-56-5

Wikipedia

Fluphenazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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